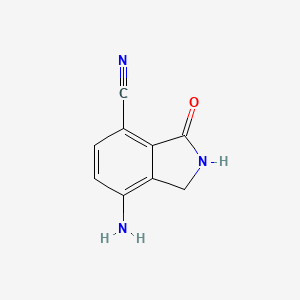

7-aMino-3-oxoisoindoline-4-carbonitrile

説明

7-Amino-3-oxoisoindoline-4-carbonitrile is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol It is characterized by the presence of an amino group, a carbonyl group, and a nitrile group attached to an isoindoline ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-oxoisoindoline-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with phthalic anhydride in the presence of a base, followed by cyclization to form the isoindoline ring . The reaction conditions often include heating and the use of solvents such as dimethylformamide or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

化学反応の分析

Types of Reactions: 7-Amino-3-oxoisoindoline-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

科学的研究の応用

Therapeutic Applications

Anti-inflammatory Properties

One of the notable applications of 7-amino-3-oxoisoindoline-4-carbonitrile is its role in reducing levels of tumor necrosis factor alpha (TNFα), a cytokine involved in systemic inflammation. Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating conditions such as septic shock, rheumatoid arthritis, and other autoimmune diseases. By decreasing TNFα levels, it may alleviate symptoms associated with these disorders .

Cancer Treatment

The compound has shown promise in cancer therapy due to its ability to disrupt microtubule formation, leading to cell cycle arrest in cancer cells. In vitro studies have demonstrated that derivatives of this compound exhibit high antiproliferative activities against various human tumor cell lines. Mechanistically, it induces centrosome de-clustering and G2/M cell cycle arrest, which are critical for inhibiting tumor growth and metastasis .

Case Study 1: Inflammatory Diseases

A study investigated the efficacy of this compound in a model of rheumatoid arthritis. The results indicated a significant reduction in joint inflammation and swelling when administered to animal models, correlating with decreased TNFα levels. This suggests its potential as a therapeutic agent for chronic inflammatory conditions .

Case Study 2: Cancer Cell Lines

In a series of experiments involving various human cancer cell lines, derivatives of this compound were tested for their cytotoxic effects. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. These results underscore the compound's potential as an anticancer drug .

Summary Table of Applications

| Application Area | Description | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Reduces TNFα levels; potential treatment for autoimmune diseases | Modulates cytokine production |

| Cancer treatment | High antiproliferative activity against tumor cells | Disrupts microtubule dynamics; induces apoptosis |

| Anti-angiogenesis | Decreases blood vessel formation in tumors | Impairs angiogenic signaling pathways |

作用機序

The mechanism of action of 7-Amino-3-oxoisoindoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

類似化合物との比較

7-Bromo-3-oxoisoindoline-4-carbonitrile: This compound has a bromine atom instead of an amino group, which can significantly alter its reactivity and applications.

7-Hydroxy-3-oxoisoindoline-4-carbonitrile: The presence of a hydroxyl group can influence the compound’s solubility and hydrogen bonding capabilities.

Uniqueness: 7-Amino-3-oxoisoindoline-4-carbonitrile is unique due to the presence of the amino group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions makes it a versatile intermediate in synthetic chemistry.

生物活性

7-Amino-3-oxoisoindoline-4-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O, characterized by an isoindoline structure that includes an amino group and a carbonitrile group. This unique arrangement of functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells, making it a candidate for further development in oncology.

- Neuroprotective Effects : There is emerging evidence suggesting that it may have protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors and enzymes, modulating biochemical pathways involved in disease processes. For instance, its structural similarity to known receptor modulators suggests potential interactions with metabotropic glutamate receptors, which are implicated in neurological functions .

Antimicrobial Activity

A study focused on the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Research

In vitro studies assessing the anticancer activity of this compound on various cancer cell lines demonstrated a dose-dependent reduction in cell viability. For example:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results highlight the potential of this compound in cancer therapeutics.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Aminoisoindoline | Lacks carbonitrile group | Different biological activity profiles |

| 3-Oxoisoindoline | Similar core structure but different substituents | Used in organic synthesis |

| 5-Aminoisoquinoline | Isoquinoline core structure | Displays unique interactions with receptors |

The distinct arrangement of functional groups in this compound contributes to its specific biological activities compared to these similar compounds.

特性

IUPAC Name |

7-amino-3-oxo-1,2-dihydroisoindole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-3-5-1-2-7(11)6-4-12-9(13)8(5)6/h1-2H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTPUGTVOUZIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801212220 | |

| Record name | 7-Amino-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801212220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370467-87-0 | |

| Record name | 7-Amino-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370467-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801212220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。